![molecular formula C8H12FNO2 B12880385 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione CAS No. 650602-45-2](/img/structure/B12880385.png)
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione
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Overview
Description
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is an organic compound with the molecular formula C8H12FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione typically involves the reaction of fluorinated precursors with pyrrolidine and butane-1,3-dione derivatives. One common method includes the use of fluorinated acyl chlorides or fluorinated ketones as starting materials, which react with pyrrolidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The fluorine atom or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C8H12FNO2 and a molar mass of approximately 173.18 g/mol. Its structure features a fluorine atom attached to a butane dione framework, which includes two carbonyl groups. The presence of the pyrrolidine moiety contributes to its unique reactivity and potential biological activity.
Pharmaceutical Development
Building Block for Therapeutics
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione serves as a versatile building block in the synthesis of novel therapeutic agents. Its diketone structure allows for various chemical transformations that can lead to the development of new drugs targeting different diseases.
Case Study: Synthesis of Anticancer Agents
In a study focused on anticancer agents, researchers utilized this compound as an intermediate to synthesize compounds with enhanced efficacy against cancer cells. The compound's ability to undergo nucleophilic attacks at its carbonyl groups facilitated the formation of more complex structures that exhibited promising anticancer properties.
Chemical Synthesis
Reactivity in Organic Synthesis
The compound's carbonyl groups are highly reactive, making it suitable for various organic synthesis applications. It can participate in typical reactions associated with diketones, such as aldol condensations and Michael additions.
Reaction Type | Description |
---|---|
Aldol Condensation | Formation of β-hydroxy ketones through reaction with aldehydes or ketones. |
Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyl compounds. |
Biological Research
Interaction Studies
Understanding the interactions of this compound within biological systems is critical for assessing its safety and efficacy for therapeutic use. Studies have focused on its potential effects on cellular pathways and enzyme activities.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition has implications for drug design, particularly in developing inhibitors for diseases such as cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.
Fluorinated ketones: Compounds with similar fluorine-containing functional groups but different overall structures.
Uniqueness
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and butane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione, also known as 2-fluoro-1-(1-pyrrolidinyl)-1,3-butanedione, is a synthetic compound with the molecular formula C8H12FNO2 and a molecular weight of 173.19 g/mol. It is characterized by its unique structure that includes a pyrrolidine ring, which is known for its biological activity in various pharmacological contexts. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of pyrrolidine derivatives, including this compound. Research indicates that compounds containing halogen substituents exhibit enhanced antibacterial properties. In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from pyrrolidine were reported to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
Table 1: Summary of Antibacterial Activity
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
2,6-Dipiperidino-1,4-dibromobenzene | 0.01 | Various Gram-positive |
2,4,6-Tripyrrolidinochlorobenzene | 0.015 | Various Gram-negative |
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies indicate that this compound may possess significant anticancer properties due to its ability to induce apoptosis in malignant cells. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
HT29 | <10 | Significant growth inhibition |
Jurkat | <5 | Induced apoptosis |
A431 (skin cancer) | <15 | Moderate cytotoxicity |
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Preliminary studies suggest that this compound interacts with specific proteins involved in these pathways, leading to altered cellular responses . Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that those with fluorine substitutions exhibited significantly enhanced antibacterial activity compared to their non-fluorinated counterparts. The study specifically noted that the presence of a fluorine atom at the second position of the butane chain contributed positively to the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In a recent investigation focusing on the antiproliferative effects of various pyrrolidine derivatives, including this compound, researchers observed potent cytotoxic effects in vitro against multiple cancer cell lines. The study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Properties
CAS No. |
650602-45-2 |
---|---|
Molecular Formula |
C8H12FNO2 |
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-fluoro-1-pyrrolidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H12FNO2/c1-6(11)7(9)8(12)10-4-2-3-5-10/h7H,2-5H2,1H3 |
InChI Key |
KTTTUQDGSVQVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N1CCCC1)F |
Origin of Product |
United States |
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